molecular formula C12H15F3N2O B12067790 N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine

Cat. No.: B12067790
M. Wt: 260.26 g/mol
InChI Key: YVLDTBSQDADRPP-UHFFFAOYSA-N
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Description

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine is a chemical compound that features a piperidine ring substituted with a trifluoromethoxy group on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine typically involves the reaction of 2-(trifluoromethoxy)aniline with piperidine derivatives. One common method is the reductive amination of 2-(trifluoromethoxy)benzaldehyde with piperidine, followed by reduction to yield the desired amine . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism by which N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine exerts its effects is related to its ability to interact with specific molecular targets. The trifluoromethoxy group can enhance binding affinity to certain receptors or enzymes, potentially leading to biological activity. The piperidine ring can also play a role in modulating the compound’s pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine is unique due to the specific positioning of the trifluoromethoxy group, which can significantly influence its chemical reactivity and biological activity. This positioning can lead to different interactions with molecular targets compared to its analogs.

Properties

Molecular Formula

C12H15F3N2O

Molecular Weight

260.26 g/mol

IUPAC Name

N-[2-(trifluoromethoxy)phenyl]piperidin-4-amine

InChI

InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-4-2-1-3-10(11)17-9-5-7-16-8-6-9/h1-4,9,16-17H,5-8H2

InChI Key

YVLDTBSQDADRPP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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